molecular formula C14H12Cl2N2O3S B2364382 N-(5-acetyl-4-methyl-2-thiazolyl)-2-(2,4-dichlorophenoxy)acetamide CAS No. 391867-93-9

N-(5-acetyl-4-methyl-2-thiazolyl)-2-(2,4-dichlorophenoxy)acetamide

Cat. No. B2364382
M. Wt: 359.22
InChI Key: ZUWLDPJBSZWFOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-acetyl-4-methyl-2-thiazolyl)-2-(2,4-dichlorophenoxy)acetamide, commonly known as AMT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. AMT belongs to the class of thiazolylacetamide compounds and has been found to possess several biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Analysis

  • A study described the synthesis of a novel compound related to N-(5-acetyl-4-methyl-2-thiazolyl)-2-(2,4-dichlorophenoxy)acetamide. The crystal structure of this compound was characterized by various techniques including X-ray diffraction, showing its potential for further chemical exploration (Xue et al., 2008).

Anticancer Research

  • Thiazole derivatives, closely related to the compound , have been synthesized and evaluated for their anticancer activity. This research highlights the potential of such compounds in developing new anticancer agents (A. Evren et al., 2019).

Enzyme Inhibition Studies

  • Research on thiazolyl acetamides, similar to N-(5-acetyl-4-methyl-2-thiazolyl)-2-(2,4-dichlorophenoxy)acetamide, has shown significant enzyme inhibition activities. Such studies are crucial for understanding the biochemical interactions and potential therapeutic applications of these compounds (Satish Koppireddi et al., 2014).

Antibacterial Research

  • Investigations into the antibacterial properties of similar compounds have been conducted, providing insights into their potential use in combating bacterial infections (S. Z. Siddiqui et al., 2014).

Hypoglycemic Activity Research

  • A study on thiazolidinedione derivatives, which are structurally related to N-(5-acetyl-4-methyl-2-thiazolyl)-2-(2,4-dichlorophenoxy)acetamide, revealed promising hypoglycemic activities. This suggests potential applications in managing diabetes (A. P. Nikalje et al., 2012).

Enzyme Inhibition and Biological Screening

  • Another study focused on the biological screening of 1,3,4-oxadiazole derivatives, demonstrating their activity against enzymes like acetylcholinesterase, suggesting their potential in therapeutic applications (A. Rehman et al., 2013).

properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O3S/c1-7-13(8(2)19)22-14(17-7)18-12(20)6-21-11-4-3-9(15)5-10(11)16/h3-5H,6H2,1-2H3,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWLDPJBSZWFOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824318
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(5-acetyl-4-methyl-2-thiazolyl)-2-(2,4-dichlorophenoxy)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-acetyl-4-methyl-2-thiazolyl)-2-(2,4-dichlorophenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-acetyl-4-methyl-2-thiazolyl)-2-(2,4-dichlorophenoxy)acetamide
Reactant of Route 3
Reactant of Route 3
N-(5-acetyl-4-methyl-2-thiazolyl)-2-(2,4-dichlorophenoxy)acetamide
Reactant of Route 4
Reactant of Route 4
N-(5-acetyl-4-methyl-2-thiazolyl)-2-(2,4-dichlorophenoxy)acetamide
Reactant of Route 5
Reactant of Route 5
N-(5-acetyl-4-methyl-2-thiazolyl)-2-(2,4-dichlorophenoxy)acetamide
Reactant of Route 6
Reactant of Route 6
N-(5-acetyl-4-methyl-2-thiazolyl)-2-(2,4-dichlorophenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.